Quinofumelin

Description

Propriétés

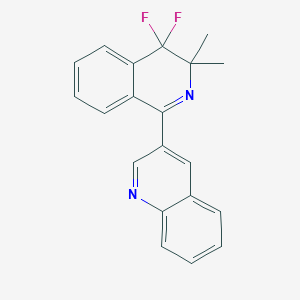

IUPAC Name |

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTPIYGGSMJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631139 | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861647-84-9 | |

| Record name | Quinofumelin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOFUMELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

The synthesis of quinofumelin begins with the regioselective bromination of quinolinium chloride. The resulting 3-bromoquinoline is then transformed into the corresponding nitrile via a palladium-catalyzed cross-coupling reaction using zinc cyanide . The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo .

Analyse Des Réactions Chimiques

Primary Chemical Reaction Mechanism

Quinofumelin exerts its antifungal activity by inhibiting dihydroorotate dehydrogenase (DHODHII) , a key enzyme in the de novo pyrimidine biosynthesis pathway . This enzyme catalyzes the oxidation of dihydroorotate to orotate, a precursor for uridine monophosphate (UMP) synthesis.

Reaction inhibited by this compound :

This compound binds competitively to FgDHODHII, disrupting electron transfer to ubiquinone and halting orotate production . This depletes pyrimidine pools, impairing fungal DNA/RNA synthesis and growth.

Structural Basis for Reactivity

The compound’s quinoline moiety and fluorinated substituents enhance binding affinity to FgDHODHII. Key structural features include:

-

Quinoline core : Facilitates π-π stacking with hydrophobic residues in the enzyme’s active site.

-

Fluorine atoms : Improve binding stability through halogen bonds .

| Structural Feature | Role in Reactivity |

|---|---|

| Quinoline moiety | Anchors the molecule to DHODHII’s catalytic pocket |

| Fluorine substituents | Enhances binding via electrostatic interactions |

| Pyrimidine-like scaffold | Mimics natural substrates for competitive inhibition |

Binding Kinetics and Thermodynamics

Experimental studies confirm this compound’s specific interaction with FgDHODHII:

Table 1: Binding Parameters of this compound-FgDHODHII Interaction

-

SPR data indicate fast-binding/fast-dissociation kinetics, typical of enzyme inhibitors targeting catalytic sites .

-

MST results corroborate sub-micromolar affinity, confirming target specificity .

Metabolic Pathway Disruption

Transcriptomic and metabolomic analyses reveal downstream effects of DHODHII inhibition :

Selectivity and Cross-Reactivity

This compound shows no cross-resistance with existing fungicides (e.g., phenamacril or succinate dehydrogenase inhibitors) . Its unique binding mode avoids common resistance mutations in DHODHII active sites .

Future Research Directions

-

Crystallographic studies : To resolve the this compound-FgDHODHII complex at atomic resolution.

-

Resistance monitoring : Track mutations in DHODHII across field isolates .

This synthesis of biochemical, structural, and kinetic data underscores this compound’s potential as a next-generation antifungal agent with a well-defined and selective reaction mechanism.

Applications De Recherche Scientifique

Chemical Profile

Quinofumelin, identified chemically as 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline, was developed by Mitsui Chemicals Agro, Inc. It exhibits broad-spectrum antifungal activity and is particularly effective against pathogens such as Fusarium graminearum and Magnaporthe oryzae (rice blast) .

Antifungal Activity

1. Efficacy Against Fusarium graminearum

This compound has demonstrated strong antifungal activity against Fusarium graminearum, a significant pathogen responsible for Fusarium head blight (FHB) in wheat. Research indicates that this compound can inhibit both mycelial growth and spore germination effectively. The compound's half-maximal effective concentration (EC50) values for mycelial growth and spore germination are reported to be 0.019 μg/mL and 0.087 μg/mL, respectively .

Additionally, this compound significantly reduces the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by F. graminearum. The expression of the TRI5 gene, crucial for DON production, is down-regulated when treated with this compound .

2. Control of Rice Blast

This compound exhibits curative effects against rice blast caused by Magnaporthe oryzae. Studies have shown that it is not cross-resistant to existing fungicides, making it a valuable addition to fungicide rotation programs . Its application can lead to effective management of rice blast disease without contributing to resistance development.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other fungicides:

| Fungicide | Target Pathogen | EC50 (μg/mL) | Efficacy |

|---|---|---|---|

| This compound | Fusarium graminearum | 0.019 (mycelial) | High |

| This compound | Magnaporthe oryzae | N/A | Curative |

| Azoxystrobin | Fusarium graminearum | 0.25 | Moderate |

| Fluopyram | Fusarium graminearum | 0.30 | Moderate |

| Phenamacril | Various | Variable | Variable |

Case Studies

Case Study 1: Wheat Cultivation

In field trials conducted on wheat coleoptiles infected with Fusarium graminearum, this compound showed protective and curative efficacies of 81.05% and 92.93%, respectively, at a concentration of 80 μg/mL. These results suggest that this compound can significantly reduce disease severity in wheat crops .

Case Study 2: Rice Production

Research on rice crops indicated that this compound effectively controlled rice blast without cross-resistance issues. This characteristic allows for its integration into existing disease management programs aimed at reducing reliance on single-mode-of-action fungicides .

Environmental and Health Considerations

As with any agrochemical, understanding the environmental fate and ecotoxicity of this compound is crucial for sustainable use. Current data indicate that while this compound is effective against target pathogens, its approval status varies by region, with some areas lacking regulatory approval for use .

Mécanisme D'action

Quinofumelin exerts its effects by targeting specific fungal enzymes. It inhibits the activity of dihydroorotate dehydrogenase, an enzyme crucial for fungal pyrimidine biosynthesis . This inhibition disrupts the formation of essential fungal components, leading to the death of the fungal cells .

Comparaison Avec Des Composés Similaires

Efficacy Against Target Pathogens

Quinofumelin outperforms many fungicides in inhibiting fungal growth and spore germination (Table 1).

Table 1: Comparison of EC₅₀ Values (µg/mL) Against Key Pathogens

Key Findings :

- This compound’s EC₅₀ for F. graminearum is 10–25× lower than phenamacril and carbendazim .

- It inhibits DON production by >80% at 0.35 µg/mL, whereas carbendazim lacks mycotoxin suppression .

Mode of Action and Resistance Profile

This compound’s novel DHODH inhibition contrasts with mainstream fungicides (Table 2).

Table 2: Mode of Action Comparison

Key Findings :

- DHODH inhibitors like this compound avoid cross-resistance with QoIs/SDHIs due to distinct molecular targets .

- Mutations in PoPYR4 (DHODH gene) reduce susceptibility, but replacement with human DHODH restores sensitivity, confirming target specificity .

Table 3: Toxicological Comparison

Key Findings :

- This compound’s NOAEL (3 mg/kg/day in dogs) is higher than carbendazim’s (1 mg/kg/day) .

- It exhibits >35,000× selectivity for fungal DHODH over human DHODH, minimizing mammalian toxicity .

Activité Biologique

Quinofumelin is a novel quinoline fungicide developed by Mitsui Chemicals Agro, Inc., recognized for its potent antifungal properties against various plant pathogens, particularly Fusarium graminearum and Sclerotinia sclerotiorum. This article delves into the biological activity of this compound, examining its antifungal efficacy, mechanisms of action, and potential applications in agricultural settings.

Antifungal Efficacy

This compound exhibits significant antifungal activity, with studies reporting effective inhibition of mycelial growth and spore germination in F. graminearum. The median effective concentration (EC50) values for this compound against this pathogen were found to be:

- Mycelial Growth :

- Spore Germination :

These values indicate that this compound is highly effective compared to other fungicides such as azoxystrobin and fluopyram, which have higher EC50 values ranging from to for spore germination .

Table 1: Comparison of EC50 Values for this compound and Other Fungicides

| Fungicide | Pathogen | EC50 Value () |

|---|---|---|

| This compound | F. graminearum | 0.019 |

| Azoxystrobin | F. graminearum | 0.274 - 1.240 |

| Fluopyram | F. graminearum | 0.39 - 0.74 |

| Carbendazim | Sclerotinia sclerotiorum | Varies |

- Inhibition of DON Biosynthesis : this compound significantly reduces the production of deoxynivalenol (DON), a mycotoxin produced by F. graminearum. The expression of the DON biosynthesis-related gene TRI5 is also down-regulated upon treatment with this compound .

- Disruption of Toxisome Formation : this compound inhibits the formation of Fusarium toxisomes, structures involved in toxin production, thereby reducing the overall pathogenicity of the fungus .

- Curative and Protective Activities : In protective assays on wheat coleoptiles, this compound demonstrated control efficacies of 81.05% for protective effects and 92.93% for curative effects at a concentration of . These results suggest that this compound not only protects against infection but can also effectively treat existing infections .

Study on Sclerotinia sclerotiorum

A separate study evaluated this compound's effectiveness against Sclerotinia sclerotiorum, revealing:

Q & A

Q. What experimental methodologies are recommended to investigate the mechanism of action of quinofumelin as a fungicide?

To study this compound's inhibition of fungal dihydroorotate dehydrogenase (DHODH), use in vitro enzymatic assays with purified fungal DHODH (Class II) and compare inhibition kinetics with human DHODH (Class I). Include spectrophotometric quantification of orotate production and competitive binding assays with ubiquinone analogs. Validate selectivity using fungal strains (e.g., Pyricularia oryzae) and human cell lines, as species-specific differences in the ubiquinone-binding site drive selectivity .

Q. How should researchers design dose-response experiments to evaluate this compound's efficacy against fungal pathogens?

Employ a multi-concentration gradient (e.g., 0.01–10 ppm) in agar plate assays or liquid culture growth inhibition studies. Use wild-type and DHODH-knockout fungal strains to confirm target-specific activity. Include positive controls (e.g., known DHODH inhibitors) and measure colony diameter or optical density (OD600) over 3–7 days. Triplicate replicates and statistical analysis (e.g., ANOVA) are critical to account for strain-specific variability, as shown in growth inhibition assays with PoDKO and HsD strains .

Q. What analytical techniques are suitable for quantifying this compound residues in environmental or biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for trace-level detection. Validate methods using spiked samples of soil, plant tissues, or animal products (e.g., milk, eggs). Include isotope-labeled internal standards (e.g., [<sup>13</sup>C]-quinofumelin) to correct for matrix effects. Refer to GLP-compliant residue studies in lactating goats and laying hens for recovery rates and detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across different fungal strains?

Conduct comparative genomic analysis of DHODH sequences to identify mutations linked to resistance (e.g., ubiquinone-binding domain alterations). Pair this with in vitro enzymatic assays to correlate structural changes with inhibitor affinity. For example, strains with reduced sensitivity at 1.0 ppm this compound may exhibit amino acid substitutions (e.g., Phe→Leu) that sterically hinder binding .

Q. What strategies are effective for studying synergistic interactions between this compound and other fungicides?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combine this compound with fluobenumide at varying ratios (1:50–50:1) and assess synergistic effects on Magnaporthe oryzae. Field trials should follow ISO guidelines, with randomized block designs and disease severity scoring (e.g., % lesion area). Synergy is confirmed if FICI ≤0.5, as demonstrated in patents combining this compound with chlorbenzamide .

Q. How can researchers evaluate the environmental persistence and non-target toxicity of this compound?

Perform soil half-life studies under controlled conditions (e.g., aerobic/anaerobic, pH 5–7). Use <sup>14</sup>C-labeled this compound to track degradation pathways via LC-MS and identify metabolites. For ecotoxicology, conduct acute toxicity tests on Daphnia magna (LC50) and Aliivibrio fischeri (bioluminescence inhibition). Cross-reference data from GLP studies on dairy cows and poultry to assess bioaccumulation risks .

Q. What experimental approaches are recommended to investigate resistance evolution in fungal populations exposed to this compound?

Apply iterative selection pressure by serially passaging fungi in sub-lethal this compound concentrations (e.g., 0.1–0.5 ppm) over 20–30 generations. Whole-genome sequencing of resistant isolates can reveal mutations in DHODH or efflux pump regulators. Complement with fitness cost assays (e.g., growth rates in inhibitor-free media) to predict resistance stability in field populations .

Methodological Considerations

- Data Interpretation : Address variability in fungal responses by normalizing growth inhibition data to untreated controls and reporting 95% confidence intervals .

- Ethical Compliance : For animal metabolism studies, adhere to OECD Test Guidelines 503 (ruminants) and 505 (poultry) to ensure humane treatment and data reproducibility .

- Statistical Rigor : Use mixed-effects models for field trial data to account for spatial heterogeneity in disease distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.